molecular formula C12H15N3O2S B11173752 N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B11173752
M. Wt: 265.33 g/mol
InChI Key: KFLUDMKTEOEKDD-UHFFFAOYSA-N
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Description

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The furan ring is known for its reactivity and presence in various bioactive molecules, while the thiadiazole ring is recognized for its antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the furan ring. One common method involves the reaction of a furan-2-carboxylic acid derivative with a thiadiazole precursor under specific conditions. For instance, the reaction may be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the compound may modulate inflammatory pathways by interacting with key signaling molecules, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, which confer distinct chemical reactivity and biological activities. The presence of the pentan-2-yl group further enhances its lipophilicity and potential interactions with biological membranes .

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H15N3O2S/c1-3-5-8(2)11-14-15-12(18-11)13-10(16)9-6-4-7-17-9/h4,6-8H,3,5H2,1-2H3,(H,13,15,16)

InChI Key

KFLUDMKTEOEKDD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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